![molecular formula C23H30BrN3O B1449829 1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide CAS No. 2160555-51-9](/img/structure/B1449829.png)
1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Overview
Description
1-(5-Bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide (hereafter referred to as 5-BPICA) is a synthetic molecule belonging to the class of indazole-3-carboxamides. It has been the subject of numerous scientific studies due to its potential applications in a variety of fields.
Scientific Research Applications
Indazole Derivatives: Therapeutic Potential
Indazoles are noteworthy for their pharmacological significance, forming the backbone of many compounds with potential therapeutic value. These derivatives have demonstrated promising anticancer and anti-inflammatory activities, along with applications in disorders involving protein kinases and neurodegeneration. The diversity of biological activities observed in indazole derivatives underscores their potential in the development of novel therapeutic agents, highlighting the ongoing interest in exploring these compounds for new drug development (Denya, Malan, & Joubert, 2018).
Triazole Derivatives: Broad Biological Activities
Triazole compounds, especially 1,2,4-triazole derivatives, have been extensively studied for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds are integral to a myriad of scientific applications ranging from medicinal chemistry to agriculture. The synthesis and development of triazole derivatives continue to be a fruitful area of research due to their significant biological activities and potential in addressing various human and agricultural health concerns (Ohloblina, 2022).
Eco-friendly Synthesis and Applications
Recent advancements in the synthesis of triazole compounds using eco-friendly procedures highlight the shift towards sustainable chemical practices. These methodologies offer advantages such as shorter reaction times, higher yields, and the use of non-toxic, environmentally friendly catalysts. Such eco-friendly approaches are not only beneficial for the synthesis of triazoles but also support their application in the industrial synthesis of drugs and other areas, underscoring the importance of sustainable practices in chemical research (de Souza et al., 2019).
Mechanism of Action
Target of Action
5-Bromo Apinaca, also known as UNII-37ZM2K3RZA or 1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide, is a synthetic cannabinoid . Synthetic cannabinoids are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the active component of cannabis . Therefore, the primary targets of 5-Bromo Apinaca are likely the cannabinoid receptors, specifically the CB1 and CB2 receptors .
Mode of Action
As a synthetic cannabinoid, 5-Bromo Apinaca is expected to bind to the cannabinoid receptors, initiating a series of cellular responses . .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo Apinaca are likely similar to those affected by other synthetic cannabinoids . These compounds generally affect the endocannabinoid system, which plays a role in a variety of physiological processes.
Pharmacokinetics
It has been reported that apinaca can inhibit major human cytochrome p450s (cyps) and uridine 5′-diphospho-glucuronosyltransferases (ugts) in human liver microsomes . This suggests that APINACA may have significant interactions with drugs metabolized by these enzymes.
Result of Action
The molecular and cellular effects of 5-Bromo Apinaca’s action are likely similar to those of other synthetic cannabinoids, which have been reported to cause effects similar to THC . Synthetic cannabinoids have also been associated with adverse events, including deaths
properties
IUPAC Name |
N-(1-adamantyl)-1-(5-bromopentyl)indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30BrN3O/c24-8-4-1-5-9-27-20-7-3-2-6-19(20)21(26-27)22(28)25-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18H,1,4-5,8-15H2,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYXWDCDKGVNGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342101 | |
Record name | N-(Adamantan-1-yl)-1-(5-bromopentyl)-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901342101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2160555-51-9 | |
Record name | 5-Bromo apinaca | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2160555519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Adamantan-1-yl)-1-(5-bromopentyl)-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901342101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO APINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37ZM2K3RZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.